ethyl 2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)butanoate
Description
Ethyl 2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)butanoate is a heterocyclic compound featuring a fused pyrimidoindole core substituted with a 2-methoxyphenyl group at position 3, a thioether linkage at position 2, and a butanoate ester side chain. The 2-methoxyphenyl substituent introduces steric and electronic effects, while the thioether and butanoate ester groups influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
ethyl 2-[[3-(2-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-4-18(22(28)30-5-2)31-23-25-19-14-10-6-7-11-15(14)24-20(19)21(27)26(23)16-12-8-9-13-17(16)29-3/h6-13,18,24H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZAAMQULNULDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NC2=C(C(=O)N1C3=CC=CC=C3OC)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Ethyl 2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)butanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. Additionally, it binds to specific receptors on cell membranes, modulating signal transduction pathways and influencing cellular responses.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating specific signaling cascades. It also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to specific enzymes and receptors, leading to their inhibition or activation. For instance, it inhibits the activity of certain kinases, which are enzymes involved in phosphorylation processes. This inhibition results in the modulation of downstream signaling pathways and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. For example, it may inhibit enzymes involved in fatty acid synthesis, leading to changes in lipid metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with transcription factors and influences gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and bioactivity:
Key Findings from Analogous Studies
Replacement with 4-chlorophenyl (as in thienopyrimidine derivatives) introduces steric hindrance and lipophilicity, which may improve membrane penetration but reduce target specificity .
Ester Chain Modifications: The butanoate ester (C4 chain) in the target compound likely increases metabolic stability and sustained release compared to the acetate ester (C2 chain), which is more prone to hydrolysis .
Core Structure Variations: Pyrimidoindole derivatives exhibit greater planarity than thienopyrimidines, favoring intercalation into DNA or RNA helices. However, thienopyrimidines show enhanced solubility due to reduced aromatic stacking .
Biological Activity Trends :
- Fluorophenyl-substituted pyrimidoindoles (e.g., ZINC2720883) demonstrate moderate kinase inhibitory activity in preliminary screens, while methoxy-substituted analogs are untested but hypothesized to exhibit improved selectivity due to reduced electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
